[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
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Overview
Description
[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an amino-acetic acid moiety. The presence of these functional groups contributes to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Amino-Acetic Acid Formation: The amino-acetic acid moiety can be synthesized through the reaction of glycine derivatives with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolidin-2-one: A lactam derivative with significant biological activity.
Uniqueness
[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is unique due to its combination of a pyrrolidine ring and an amino-acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGGMYPCMSDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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